molecular formula C32H34F3N5O2 B607945 HG6-64-1

HG6-64-1

Cat. No.: B607945
M. Wt: 577.6 g/mol
InChI Key: UMBFDGUGXMOMHX-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

HG6-64-1 is synthesized through a multi-step chemical process. The synthesis involves the formation of key intermediates, followed by their coupling and subsequent functional group modifications. The detailed synthetic route is protected under patent WO 2011090738 A2, example 9 (XI-1) .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. The compound is typically produced in batch reactors under controlled conditions to ensure high purity and yield. The final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

HG6-64-1 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of HG6-64-1

This compound is unique due to its high selectivity and potency against B-Raf V600E. It has an IC50 value of 0.09 μM in B-Raf V600E transformed Ba/F3 cells, making it one of the most effective inhibitors in its class .

Properties

IUPAC Name

N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[(E)-2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-5-yl)ethenyl]-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34F3N5O2/c1-4-39-13-15-40(16-14-39)20-25-9-10-26(18-28(25)32(33,34)35)38-31(41)23-6-5-21(2)22(17-23)7-8-24-19-37-30-27(11-12-36-30)29(24)42-3/h5-12,17-19H,4,13-16,20H2,1-3H3,(H,36,37)(H,38,41)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBFDGUGXMOMHX-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)C=CC4=CN=C5C(=C4OC)C=CN5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)/C=C/C4=CN=C5C(=C4OC)C=CN5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

ANone: HG6-64-1 functions as a potent and selective inhibitor of Germinal Center Kinase (GCK), also known as MAP4K2. [] By inhibiting GCK, this compound disrupts downstream signaling pathways, including MAPK cascades, ultimately leading to cell cycle arrest and apoptosis in cancer cells. []

ANone: Yes, research indicates that this compound effectively inhibits the growth of Diffuse Large B-cell Lymphoma (DLBCL) cells both in vitro and in vivo. [] In vitro studies demonstrated that this compound treatment resulted in reduced viability and G0/G1 cell cycle arrest in DLBCL cell lines. [] Additionally, both intratumoral and intraperitoneal injections of this compound significantly reduced tumor growth rate and extended the lifespan of DLBCL xenograft mouse models. []

ANone: While research is ongoing, one study identified GCK expression as a potential prognostic biomarker in DLBCL patients. [] Patients whose tumors did not express GCK had a significantly higher progression-free survival rate compared to those with GCK-expressing tumors. [] This suggests that GCK expression levels could potentially help predict the responsiveness of DLBCL tumors to this compound treatment.

ANone: While the provided research primarily focuses on DLBCL, a bioinformatics study identified (E)-N-(4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-(2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-5-yl)vinyl)-4-methylbenzamide as a potentially sensitive drug for ovarian cancer. [] This suggests that further investigation into its therapeutic potential in other cancer types is warranted.

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